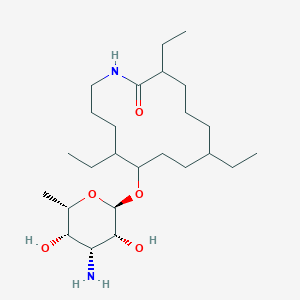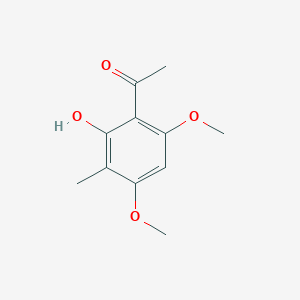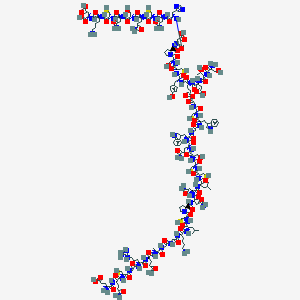![molecular formula C9H11N3O3S2 B150418 O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine CAS No. 126218-46-0](/img/structure/B150418.png)
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine, commonly known as NITD-008, is a chemical compound that has shown promising results in scientific research for its potential use as an antiviral agent. The compound was first synthesized in 2009 by a team of researchers from the National University of Singapore and has since been the subject of numerous studies investigating its mechanism of action, biochemical and physiological effects, and potential applications in the field of virology.
Wirkmechanismus
NITD-008 works by inhibiting viral RNA polymerase, an enzyme required for viral replication. The compound binds to a specific site on the enzyme, preventing it from functioning properly and thereby inhibiting viral replication. In addition, NITD-008 has been shown to have a broad-spectrum antiviral activity, meaning that it is effective against a wide range of viruses.
Biochemische Und Physiologische Effekte
Studies have shown that NITD-008 is well-tolerated in animal models and does not cause significant toxicity or adverse effects. The compound has a relatively short half-life in the body, meaning that it is quickly eliminated and does not accumulate in tissues. In addition, NITD-008 has been shown to have a low potential for drug-drug interactions, making it a promising candidate for use in combination with other antiviral agents.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of NITD-008 is its broad-spectrum antiviral activity, which makes it a potentially useful tool for studying viral replication and pathogenesis. In addition, the compound has been shown to be effective at relatively low concentrations, making it cost-effective and easy to use in laboratory experiments. However, one limitation of NITD-008 is that it has not yet been tested in clinical trials, meaning that its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several potential future directions for research on NITD-008. One area of interest is the compound's potential use in the treatment of COVID-19, given its demonstrated activity against SARS-CoV-2 in vitro. In addition, further studies are needed to fully understand the safety and efficacy of NITD-008 in humans, and to determine whether the compound can be used in combination with other antiviral agents to improve treatment outcomes. Finally, research is needed to identify other potential applications for NITD-008, such as in the treatment of other viral infections or in the development of new antiviral drugs.
Synthesemethoden
The synthesis of NITD-008 involves a multistep process that begins with the reaction of 3-nitropyridine-2-thiol with 1,4-dibromo-2-butene to form the intermediate 4-(3-nitropyridin-2-yl)but-2-enyl bromide. This intermediate is then reacted with sodium hydrosulfide to form the disulfide intermediate, which is subsequently reduced with hydroxylamine hydrochloride to yield the final product, NITD-008.
Wissenschaftliche Forschungsanwendungen
NITD-008 has been the subject of numerous studies investigating its potential use as an antiviral agent. In particular, the compound has shown promising results in the treatment of viral infections caused by the dengue virus, hepatitis C virus, and the SARS-CoV-2 virus responsible for the COVID-19 pandemic. Studies have demonstrated that NITD-008 is able to inhibit viral replication by targeting viral RNA polymerase, an essential enzyme required for viral replication.
Eigenschaften
CAS-Nummer |
126218-46-0 |
|---|---|
Produktname |
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine |
Molekularformel |
C9H11N3O3S2 |
Molekulargewicht |
273.3 g/mol |
IUPAC-Name |
O-[(E)-4-[(3-nitropyridin-2-yl)disulfanyl]but-2-enyl]hydroxylamine |
InChI |
InChI=1S/C9H11N3O3S2/c10-15-6-1-2-7-16-17-9-8(12(13)14)4-3-5-11-9/h1-5H,6-7,10H2/b2-1+ |
InChI-Schlüssel |
RFSIAWUZOYHFJG-UHFFFAOYSA-N |
Isomerische SMILES |
C1=CC(=C(N=C1)SSC/C=C/CON)[N+](=O)[O-] |
SMILES |
C1=CC(=C(N=C1)SSCC=CCON)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC(=C(N=C1)SSCC=CCON)[N+](=O)[O-] |
Synonyme |
1-aminooxy-4-((3-nitro-2-pyridyl)dithio)but-2-ene 1-AONPDE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



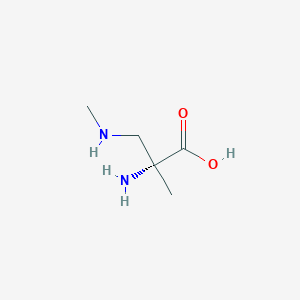
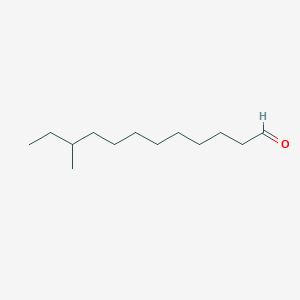

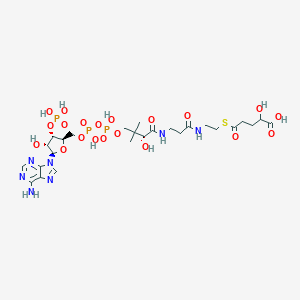
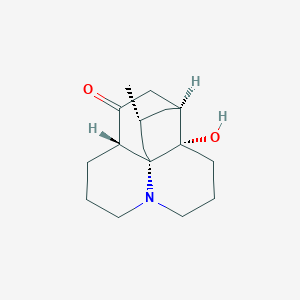
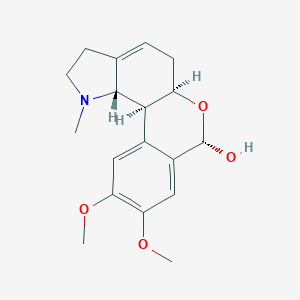
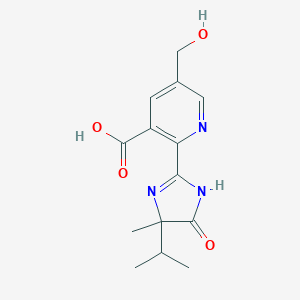
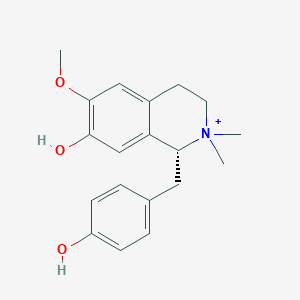
![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)
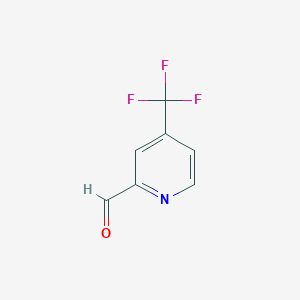
![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)
